Cas no 37854-59-4 (RO 08-2750)

RO 08-2750 化学的及び物理的性質
名前と識別子
-
- RO 08-2750
- 7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carbaldehyde
- 2,3,4,10-Tetrahydro-7,10-diMethyl-2,4-dioxobenzo[g]pteridine-8-carboxaldehyde
- 7,10-dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde
- 7,10-dimethyl-2,4-dioxo-2,3,4,10-tetrahydro-benzo[g]pteridine-8-carbaldehyde
- 8α-Oxo-lumiflavin
- AG-F-33228
- CHEMBL1397270
- CTK8G2977
- HMS3268H04
- Ro-0282750
-
計算された属性
- せいみつぶんしりょう: 270.07500
じっけんとくせい
- 密度みつど: 1.57±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.19 g/l)(25ºC)、
- PSA: 97.71000
- LogP: 0.29090
RO 08-2750 セキュリティ情報
RO 08-2750 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
RO 08-2750 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-108466-10mg |
Ro 08-2750 |
37854-59-4 | 98.63% | 10mg |
¥1150 | 2024-07-20 | |
MedChemExpress | HY-108466-50mg |
Ro 08-2750 |
37854-59-4 | 98.63% | 50mg |
¥3680 | 2024-07-20 | |
TRC | R700898-100mg |
Ro 08-2750 |
37854-59-4 | 100mg |
$ 9200.00 | 2023-09-06 | ||
1PlusChem | 1P00CI3L-1mg |
Ro 08-2750 |
37854-59-4 | ≥95% | 1mg |
$32.00 | 2025-02-26 | |
A2B Chem LLC | AF82529-1mg |
RO 08-2750 |
37854-59-4 | ≥95% | 1mg |
$34.00 | 2024-04-20 | |
A2B Chem LLC | AF82529-25mg |
RO 08-2750 |
37854-59-4 | 98% | 25mg |
$192.00 | 2023-12-30 | |
Ambeed | A1165684-25mg |
7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde |
37854-59-4 | 98% | 25mg |
$424.0 | 2025-02-20 | |
TRC | R700898-1mg |
Ro 08-2750 |
37854-59-4 | 1mg |
$201.00 | 2023-05-17 | ||
TRC | R700898-5mg |
Ro 08-2750 |
37854-59-4 | 5mg |
$913.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19486-50mg |
Ro 08-2750 |
37854-59-4 | 98% | 50mg |
¥12220.00 | 2023-09-09 |
RO 08-2750 関連文献
-
Stefan Schmeing,Gulshan Amrahova,Katrin Bigler,Jen-Yao Chang,Joseph Openy,Sunit Pal,Laura Posada,Raphael Gasper,Peter 't Hart Chem. Sci. 2023 14 8269
RO 08-2750に関する追加情報
Professional Introduction to Compound with CAS No. 37854-59-4 and Product Name RO 08-2750
The compound with the CAS number 37854-59-4 and the product name RO 08-2750 represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique molecular structure and its potential applications in various therapeutic areas. The chemical properties of 37854-59-4 make it a versatile candidate for further exploration, particularly in the development of novel pharmaceutical agents.
Recent studies have highlighted the importance of 37854-59-4 in the context of drug discovery and development. Its molecular framework, characterized by a complex arrangement of functional groups, suggests that it may exhibit a wide range of biological activities. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules, which could lead to the creation of new drugs with enhanced efficacy and reduced side effects.
The product RO 08-2750, derived from 37854-59-4, has been extensively tested in preclinical studies to evaluate its safety and efficacy. These studies have shown promising results, indicating that RO 08-2750 may have applications in treating various diseases, including those related to inflammation and metabolic disorders. The compound's ability to interact with specific biological targets has been a key focus of research, as this interaction is crucial for its therapeutic effects.
In the realm of medicinal chemistry, the synthesis and optimization of 37854-59-4 have been a subject of intense investigation. Advanced synthetic techniques have been employed to modify its structure, aiming to enhance its pharmacological properties. The development of more efficient synthetic routes has not only improved the yield but also reduced the environmental impact of its production, aligning with global sustainability efforts.
One of the most exciting aspects of 37854-59-4 is its potential role in addressing unmet medical needs. Current research is exploring its use in combating resistant bacterial infections, where traditional antibiotics are becoming less effective. The unique mechanism of action proposed for RO 08-2750 could provide a much-needed alternative for patients suffering from multidrug-resistant infections.
The chemical stability and bioavailability of 37854-59-4 are critical factors that determine its suitability for clinical use. Studies have demonstrated that this compound exhibits high stability under various conditions, ensuring that it remains effective throughout the formulation process. Additionally, its favorable bioavailability suggests that it can be easily absorbed and utilized by the body, enhancing therapeutic outcomes.
Regulatory agencies have taken note of the promising findings associated with 37854-59-4 and RO 08-2750. Clinical trials are currently underway to further validate their safety and efficacy before they can be approved for human use. These trials are expected to provide valuable insights into their potential applications and help pave the way for their commercialization.
The impact of 37854-59-4 extends beyond pharmaceuticals; it also holds promise for industrial applications. Its unique chemical properties make it a valuable component in various chemical processes, contributing to advancements in materials science and biotechnology. The versatility of this compound underscores its significance as a building block for future innovations.
As research continues to uncover new possibilities for 37854-59-4, collaboration between academic institutions, pharmaceutical companies, and regulatory bodies will be essential to translate these findings into tangible benefits for society. The development pipeline for this compound represents a testament to the power of interdisciplinary research and underscores the importance of continued investment in scientific exploration.
In conclusion, the compound with CAS number 37854-59-4 and product name RO 08-2750 represents a beacon of hope in modern medicine. Its unique properties and potential applications make it a cornerstone in ongoing efforts to develop innovative treatments for various diseases. As we delve deeper into understanding its capabilities, we anticipate that it will play a pivotal role in shaping the future of healthcare.
37854-59-4 (RO 08-2750) 関連製品
- 1088-56-8(Lumiflavin)
- 218784-65-7(2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol)
- 2189725-33-3(N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)
- 926410-37-9(Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate)
- 328546-79-8(5H-1,4-Benzodiazepin-5-one,1,2,3,4-tetrahydro-9-iodo-)
- 1805582-65-3(3-Bromo-6-cyano-2-ethylphenylacetic acid)
- 2580103-36-0((2R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}azepane-2-carboxylic acid)
- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)
- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)
- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)
